molecular formula C27H26N2O5S B2689668 ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate CAS No. 850932-79-5

ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

Cat. No.: B2689668
CAS No.: 850932-79-5
M. Wt: 490.57
InChI Key: YXUPGNYRNGFQTN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a complex organic compound that features a combination of indole, sulfonyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamidation: The sulfonylated indole is reacted with an acetamide derivative to form the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, especially in the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity and leading to therapeutic effects. The sulfonyl and acetamido groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a benzoate group, used primarily as a flavoring agent.

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic drugs.

Uniqueness

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-34-27(31)20-12-14-22(15-13-20)28-26(30)18-35(32,33)25-17-29(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUPGNYRNGFQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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